N-Ethyl-1H-benzo[d]imidazol-1-amine
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-ethylbenzimidazol-1-amine |
InChI |
InChI=1S/C9H11N3/c1-2-11-12-7-10-8-5-3-4-6-9(8)12/h3-7,11H,2H2,1H3 |
InChI Key |
XBLWJHPIRMEGQS-UHFFFAOYSA-N |
Canonical SMILES |
CCNN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
One-Pot Visible Light Mediated Synthesis (Photocatalyst-Free)
A recent advanced method involves a one-pot, visible light-mediated, photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles, which can be adapted for N-Ethyl-1H-benzo[d]imidazol-1-amine. This method proceeds through three key steps:
- N-substitution of o-phenylenediamine with an ethyl amine derivative.
- Formation of a thiourea intermediate via reaction with an isothiocyanate.
- Cyclodesulfurization under visible light irradiation to form the benzimidazole ring.
- Conducted at room temperature under air.
- Uses aqueous ethanol as a green solvent.
- No need for toxic metals or harsh reagents.
- Yields up to 92% reported for various N-substituted benzimidazoles.
- Scalable to gram quantities.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | o-Phenylenediamine (1.2 eq), ethyl amine derivative (1.2 eq), K2CO3 (1.2 eq), 90% ethanol/10% water, room temp, 1 h | N-substitution step |
| 2 | Add ethyl isothiocyanate (1.0 eq), K2CO3 (1.0 eq), same solvent | Thiourea formation |
| 3 | Irradiate with 3 W blue LED, room temp, 6 h, open flask | Cyclodesulfurization to benzimidazole |
After reaction, extraction with ethyl acetate and purification by silica gel chromatography yields the target compound.
SN2 Reaction and Cyclization Method
Another established method involves:
- Reaction of substituted o-phenylenediamines or their derivatives with alkyl halides (e.g., ethyl halides) via SN2 reaction to introduce the N-ethyl group.
- Followed by cyclization under heating in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA).
| Parameter | Details |
|---|---|
| Solvent | DMSO or DMA |
| Temperature | 150–170 °C |
| Time | 1–3 hours |
| Workup | Extraction with ethyl acetate, washing with saturated salt water, drying over anhydrous sodium sulfate, rotary evaporation |
| Purification | Silica gel column chromatography |
This method has been used to prepare various substituted benzimidazoles with yields ranging from 44% to 78% depending on substituents and amines used.
Multi-Step Synthesis via Isothiocyanate Intermediates
A more classical approach involves:
- Synthesis of isothiocyanate intermediates from amines via reaction with thiophosgene or equivalents.
- Reaction of these isothiocyanates with o-phenylenediamines to form thiourea intermediates.
- Cyclization mediated by carbodiimides (e.g., N,N′-diisopropylcarbodiimide) or other dehydrating agents to form the benzimidazole ring.
This method is more labor-intensive but allows for structural diversity and precise substitution patterns.
| Step | Reagents & Conditions | Yield Range |
|---|---|---|
| Isothiocyanate synthesis | Amines + thiophosgene or equivalents | 21–25% |
| Thiourea formation | o-Phenylenediamine + isothiocyanate | High |
| Cyclization | Carbodiimide (DIC), room temp or reflux | Moderate to high |
This approach has been used in medicinal chemistry for benzimidazole derivatives with various N-substituents including ethyl groups.
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| One-pot visible light mediated | o-Phenylenediamine, ethyl isothiocyanate, K2CO3, blue LED | Room temp, 6 h, aqueous ethanol | Up to 92% | Mild, green, scalable, no toxic metals | Requires light source |
| SN2 and cyclization | o-Phenylenediamine derivatives, ethyl halide, DMSO/DMA | 150–170 °C, 1–3 h | 44–78% | Straightforward, good yields | High temp, organic solvents |
| Multi-step via isothiocyanates | Amines, thiophosgene, carbodiimide | Various, often reflux | 21–25% (isothiocyanate step) | Structural diversity | Multi-step, toxic reagents |
- The one-pot visible light method represents a significant advancement by combining mild conditions, environmental friendliness, and high efficiency, making it suitable for pharmaceutical applications.
- The SN2 and cyclization method remains widely used for its simplicity and adaptability to various substituents but requires higher temperatures and organic solvents.
- Multi-step syntheses via isothiocyanates allow for complex substitution patterns but involve toxic reagents and longer synthetic routes.
- Purification typically involves silica gel chromatography, and yields vary depending on substituents and reaction conditions.
- Mechanistic studies of the visible light method indicate a radical pathway involving thiyl radicals and reactive oxygen species, facilitating cyclodesulfurization without heavy metals.
The preparation of this compound can be efficiently achieved by several methods, with the choice depending on available resources, desired scale, and environmental considerations. The emerging one-pot visible light mediated synthesis offers a superior balance of yield, mild conditions, and sustainability, while traditional SN2 and multi-step methods provide versatility for complex derivatives.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-Ethyl-1H-benzo[d]imidazol-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of N-ethyl-1H-benzo[d]imidazol-2-one.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce any nitro or carbonyl groups present in the compound.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: N-ethyl-1H-benzo[d]imidazol-2-one.
Reduction: Various reduced derivatives depending on the starting material.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
N-Ethyl-1H-benzo[d]imidazol-1-amine is used as a building block in organic synthesis. Its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, making them useful in studying enzyme mechanisms and developing new drugs.
Medicine
This compound and its derivatives have shown promise in medicinal chemistry. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds are being investigated for their potential use in treating infections and cancer.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which N-Ethyl-1H-benzo[d]imidazol-1-amine exerts its effects involves interaction with specific molecular targets. The benzimidazole core can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Research Findings and Data Tables
Q & A
Q. Advanced Pharmacological Screening
- In vitro cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) assess IC₅₀ values .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like EGFR or histamine receptors. Docking scores (<−7 kcal/mol) indicate strong interactions .
- ADMET analysis : SwissADME predicts bioavailability, while ProTox-II estimates toxicity profiles .
How does X-ray crystallography resolve the molecular structure of benzimidazole derivatives?
Advanced Structural Analysis
Single-crystal X-ray diffraction (SCXRD) confirms bond lengths, angles, and packing motifs. For example, SCXRD of a related compound (4,4,4-trifluoro-1-phenylbutane-1,3-dione adduct) revealed intermolecular N-H⋯O hydrogen bonds (2.89 Å) and π-π stacking (3.6 Å spacing) . Refinement software (SHELX, Olex2) models thermal displacement parameters and hydrogen bonding networks .
How do hydrogen-bonding patterns influence the crystallinity of this compound?
Advanced Crystal Engineering
Graph-set analysis (e.g., Etter’s notation) classifies hydrogen bonds into motifs like R₂²(8) rings or C(6) chains. For benzimidazoles, N-H⋯N interactions dominate, stabilizing layered or helical packing. Such patterns guide cocrystal design for improved solubility .
What methods enable functionalization of the benzimidazole core with phosphonate groups?
Advanced Synthetic Chemistry
Diethyl α-amino phosphonates can be synthesized via Kabachnik-Fields reactions. For example, reacting benzimidazole with diethyl phosphite and aldehydes under solvent-free conditions introduces phosphonate moieties. ³¹P NMR (δ 20–25 ppm) and HRMS validate functionalization .
How does the ethyl substituent affect physicochemical properties compared to other benzimidazole derivatives?
Comparative Analysis
The ethyl group increases lipophilicity (logP ~2.1) versus unsubstituted 2-aminobenzimidazole (logP ~1.3). This enhances membrane permeability but may reduce aqueous solubility. IR and NMR data show shifts in NH stretches and aromatic protons due to electron-donating effects .
How can researchers resolve contradictions in reported synthetic yields for benzimidazole derivatives?
Q. Methodological Troubleshooting
- Reaction monitoring : Use HPLC or in-situ IR to track intermediate formation.
- Purification : Gradient flash chromatography (1–5% MeOH/CH₂Cl₂) minimizes co-elution of byproducts .
- Parameter optimization : Adjust microwave power (150–250 W) or solvent polarity (e.g., ethanol vs. 2-propanol) to suppress side reactions .
What quality-control techniques ensure purity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
